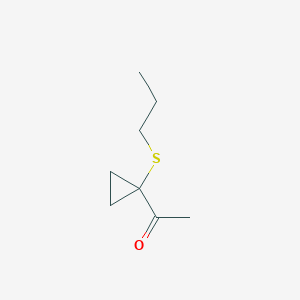
1-Acetyl-1-propylmercapto-cyclopropane
Descripción general
Descripción
1-Acetyl-1-propylmercapto-cyclopropane (APMC) is a cyclopropane derivative that has been extensively studied for its potential use in various scientific applications. APMC has been shown to have a variety of biochemical and physiological effects and has been found to be useful in a range of laboratory experiments.
Aplicaciones Científicas De Investigación
1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of cancer therapy. 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. 1-Acetyl-1-propylmercapto-cyclopropane has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-1-propylmercapto-cyclopropane has a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anti-inflammatory effects. 1-Acetyl-1-propylmercapto-cyclopropane has also been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Acetyl-1-propylmercapto-cyclopropane in laboratory experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been shown to have low toxicity in animal studies. However, one limitation of using 1-Acetyl-1-propylmercapto-cyclopropane is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for 1-Acetyl-1-propylmercapto-cyclopropane research. One area of interest is in the development of 1-Acetyl-1-propylmercapto-cyclopropane-based cancer therapies. Researchers are also interested in studying the potential use of 1-Acetyl-1-propylmercapto-cyclopropane in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies on the mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane and its potential side effects. Overall, 1-Acetyl-1-propylmercapto-cyclopropane has shown great promise as a potential therapeutic agent and will continue to be an important area of research in the coming years.
Propiedades
Número CAS |
120778-94-1 |
|---|---|
Nombre del producto |
1-Acetyl-1-propylmercapto-cyclopropane |
Fórmula molecular |
C8H14OS |
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
1-(1-propylsulfanylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3 |
Clave InChI |
BNEKTRQDOYBDSR-UHFFFAOYSA-N |
SMILES |
CCCSC1(CC1)C(=O)C |
SMILES canónico |
CCCSC1(CC1)C(=O)C |
Sinónimos |
Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

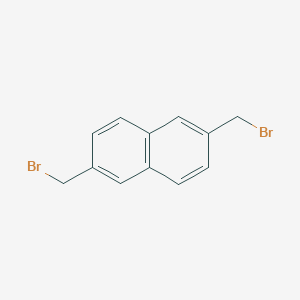
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
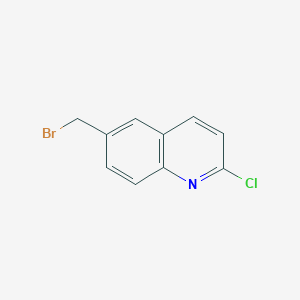
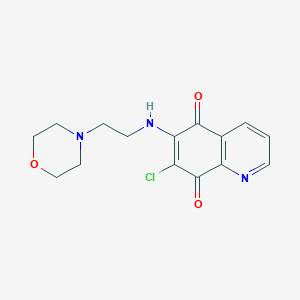
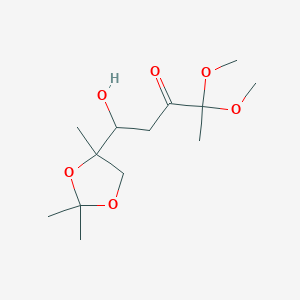
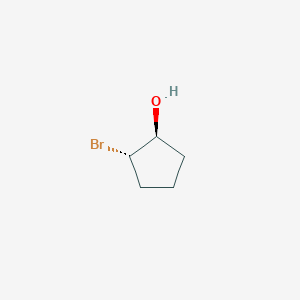
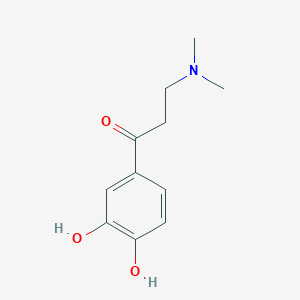

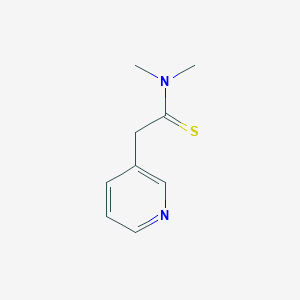
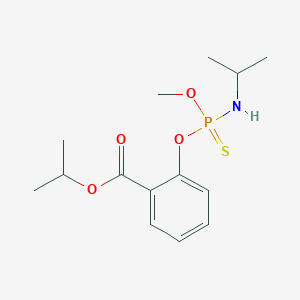
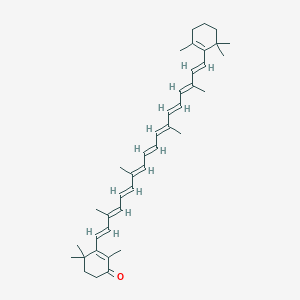
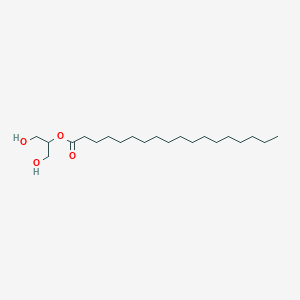
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)